Fmoc-Peptide Nucleic Acid-Uracil-Alcohol is a modified peptide nucleic acid monomer that incorporates a uracil base and is protected by a fluorenylmethyloxycarbonyl group. This compound is primarily utilized in the synthesis of peptide nucleic acids, which are synthetic analogs of DNA or RNA, designed to bind to complementary nucleic acid sequences with high specificity. The compound's structure allows for versatile applications in molecular biology, particularly in the development of antisense oligonucleotides and other nucleic acid-based therapeutics.
Source: Fmoc-Peptide Nucleic Acid-Uracil-Alcohol is commercially available from various suppliers, including Creative Peptides and Biosearch Technologies, which provide detailed specifications and synthesis protocols for this compound .
Classification: Fmoc-Peptide Nucleic Acid-Uracil-Alcohol falls under the category of modified nucleic acids, specifically peptide nucleic acids. It is classified based on its structure as a synthetic oligomer with unique binding properties due to its uracil base modification.
The synthesis of Fmoc-Peptide Nucleic Acid-Uracil-Alcohol involves a series of well-defined steps that include deprotection, coupling, and capping. The standard method employs the Fmoc protection strategy, which allows for milder reaction conditions compared to traditional methods like tBoc chemistry. This approach minimizes degradation of sensitive functional groups during synthesis.
The entire process typically occurs on solid-phase supports, such as polyethylene glycol derivatized polystyrene, which facilitates easy purification after synthesis .
Fmoc-Peptide Nucleic Acid-Uracil-Alcohol has a complex molecular structure characterized by:
The backbone consists of repeating units that link through amide bonds, with uracil bases attached via methylene carbonyl linkages .
The compound exhibits high purity (>98.5%) and rapid solubility characteristics, making it suitable for various applications in biochemical research .
Fmoc-Peptide Nucleic Acid-Uracil-Alcohol participates in several key reactions during its synthesis:
These reactions require precise control of temperature and pH to optimize yields and minimize side reactions, ensuring high-quality product formation.
The mechanism by which Fmoc-Peptide Nucleic Acid-Uracil-Alcohol functions involves hybridization with complementary nucleic acid sequences. The unique structure allows for strong binding affinity due to Watson-Crick base pairing principles.
Research indicates that modified peptide nucleic acids exhibit enhanced stability and specificity compared to traditional nucleic acids, making them valuable tools in gene regulation and therapeutic applications .
Relevant analyses include high-performance liquid chromatography for purity assessment and nuclear magnetic resonance spectroscopy for structural confirmation .
Fmoc-Peptide Nucleic Acid-Uracil-Alcohol has several significant applications in scientific research:
Fluorenylmethoxycarbonyl-Peptide Nucleic Acid-Uracil-Hydroxyl represents a specialized monomeric building block essential for constructing sequence-defined peptide nucleic acid oligomers through solid-phase synthesis methodologies. As a derivative of peptide nucleic acid technology, this compound features a uracil nucleobase tethered to the N-(2-aminoethyl)glycine backbone via a methylene carbonyl linker, with the alpha-amino group protected by the acid-labile fluorenylmethoxycarbonyl group. This protecting group strategy enables iterative coupling cycles while maintaining backbone integrity during synthesis [2] [9].
The strategic deployment of fluorenylmethoxycarbonyl protection revolutionized peptide nucleic acid manufacturing by replacing earlier tert-butoxycarbonyl-based approaches. Unlike tert-butoxycarbonyl removal—which requires strongly acidic conditions (trifluoroacetic acid)—fluorenylmethoxycarbonyl deprotection occurs under mild basic conditions (20–50% piperidine in dimethylformamide). This preserves acid-sensitive nucleobase modifications and allows incorporation of fluorescent dyes or functional groups during synthesis [9]. Complementary benzhydryloxycarbonyl protection on adenine, guanine, and cytosine exocyclic amines provides orthogonal deprotection pathways, preventing side reactions during monomer coupling [9].
Table 1: Protecting Group Strategy in Fluorenylmethoxycarbonyl-Peptide Nucleic Acid-Uracil-Hydroxyl Synthesis
Molecular Component | Protecting Group | Deprotection Conditions | Function |
---|---|---|---|
Alpha-amino group | Fluorenylmethoxycarbonyl | Piperidine/Dimethylformamide (20–50%) | Prevents premature polymerization |
Nucleobase (Uracil) | None required | Not applicable | Enables direct hydrogen bonding |
Nucleobase (Adenine) | Benzhydryloxycarbonyl | Trifluoroacetic acid/scavengers | Prevents side reactions |
Carboxyl group | Free acid | Not applicable | Activatable for amide bond formation |
The synthetic workflow involves activating the carboxyl group of Fluorenylmethoxycarbonyl-Peptide Nucleic Acid-Uracil-Hydroxyl with benzotriazole-derived uranium salts (e.g., O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of N,N-diisopropylethylamine. This forms an active ester that couples efficiently with the deprotected amino terminus of the growing peptide nucleic acid chain anchored to solid supports (e.g., 4-methylbenzhydrylamine resins). Microwave-assisted coupling at 80°C significantly accelerates this step while suppressing aggregation-prone intermediates [6] [9].
The implementation of fluorenylmethoxycarbonyl chemistry in peptide nucleic acid synthesis marks a pivotal transition from peptide nucleic acid’s initial tert-butoxycarbonyl-based synthetic paradigms. Early peptide nucleic acid oligomers (1990s) utilized tert-butoxycarbonyl/benzyl protection schemes adapted from Merrifield solid-phase peptide synthesis, requiring repetitive trifluoroacetic acid deprotection and extended synthesis times exceeding 24 hours for decamers. This limited compatibility with base-labile functional groups and produced modest yields due to cumulative side reactions [8] [9].
The late 1990s witnessed systematic adaptation of fluorenylmethoxycarbonyl/benzhydryloxycarbonyl chemistry for peptide nucleic acid assembly, reducing deprotection times from hours to minutes per cycle. This advancement aligned with parallel innovations in peptide synthesis instrumentation, enabling automated fluorenylmethoxycarbonyl-peptide nucleic acid production by 2000. Crucially, fluorenylmethoxycarbonyl’s orthogonality to benzhydryloxycarbonyl-protected nucleobases permitted simultaneous final deprotection during resin cleavage—streamlining production of uracil-rich sequences [9]. Microwave-assisted fluorenylmethoxycarbonyl deprotection and coupling (developed circa 2010) further optimized synthesis efficiency, reducing typical coupling times from 40–60 minutes to 5–10 minutes while enhancing crude purity. This facilitated synthesis of challenging purine-rich sequences and peptide-peptide nucleic acid conjugates for biomedical applications [6] [10].
Table 2: Historical Milestones in Fluorenylmethoxycarbonyl-Peptide Nucleic Acid Synthesis
Time Period | Development | Impact |
---|---|---|
Pre-1995 | tert-butoxycarbonyl/benzyl protection schemes | Required harsh acidolysis; limited monomer diversity |
1995–2000 | Introduction of fluorenylmethoxycarbonyl/benzhydryloxycarbonyl monomers | Mild piperidine deprotection; orthogonal nucleobase protection |
2000–2010 | Automated synthesizer adaptation | Enabled high-throughput peptide nucleic acid production |
2010–Present | Microwave-assisted coupling/deprotection | Reduced synthesis time 3-fold; improved yields >85% |
Contemporary Fluorenylmethoxycarbonyl-Peptide Nucleic Acid-Uracil-Hydroxyl synthesis achieves remarkable efficiency: coupling yields exceed 99% per cycle for uracil incorporation under optimized microwave conditions (80°C, O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate/N,N-diisopropylethylamine activation), enabling routine production of 20-mer peptide nucleic acids with >80% crude purity. This robustness underpins peptide nucleic acid’s expanding roles in antisense therapeutics and molecular diagnostics [6] [10].
Uracil-containing peptide nucleic acids occupy a critical niche in antisense applications due to their sequence-specific recognition of adenine-rich regions in messenger ribonucleic acid and deoxyribonucleic acid targets. Fluorenylmethoxycarbonyl-Peptide Nucleic Acid-Uracil-Hydroxyl provides the foundational monomer for constructing these oligomers, enabling precise targeting of genetic sequences associated with disease pathologies. The uracil moiety engages complementary adenine via Watson-Crick hydrogen bonding within the peptide nucleic acid-deoxyribonucleic acid/ribonucleic acid duplex, exhibiting a melting temperature (Tm) approximately 1°C higher per base pair than thymine-containing deoxyribonucleic acid duplexes under physiological conditions [1] [5].
In double-stranded ribonucleic acid targeting, uracil-containing peptide nucleic acids form U·A–U base triples through major-groove invasion. This triplex-forming capability facilitates inhibition of micro ribonucleic acid processing—demonstrated by peptide nucleic acid-mediated blockade of micro ribonucleic acid-198 maturation in human cells. The neutral peptide nucleic acid backbone enhances binding affinity 100-fold over phosphodiester oligonucleotides by eliminating electrostatic repulsion, allowing shorter uracil-rich sequences (e.g., 8–12 mers) to achieve effective target occupancy at nanomolar concentrations [1] [8]. Strategic halogenation of the uracil C5 position (e.g., 5-bromouracil or 5-chlorouracil) further optimizes triplex stability. These modifications reduce pH dependence in cytosine-containing adjacent bases by upshifting apparent pKa values, enabling physiological triplex formation critical for in vivo applications [1].
Table 3: Antisense Applications Enabled by Uracil-Containing Peptide Nucleic Acids
Application Mechanism | Uracil-Specific Function | Biological Impact |
---|---|---|
Triplex-forming peptide nucleic acids | Forms U·A–U base triples in double-stranded ribonucleic acid major groove | Inhibits ribonuclease processing of micro ribonucleic acid precursors |
Splice-switching oligonucleotides | Binds adenine-rich intron-exon junctions | Modulates alternative splicing in disease-associated genes |
Translational blocking | Hybridizes to adenine-rich messenger ribonucleic acid regions (e.g., poly-A tail) | Disrupts ribosome assembly; inhibits protein synthesis |
Artificial ribonuclease conjugates | Directs catalytic groups to adenine-rich cleavage sites | Enables site-specific ribonucleic acid hydrolysis |
The precision of uracil-mediated base pairing confers exceptional mismatch discrimination: single uracil-to-cytosine substitutions decrease duplex stability by ΔTm = 8–15°C—exceeding the ΔTm = 4–6°C observed in deoxyribonucleic acid analogs. This fidelity enables targeting of single-nucleotide polymorphisms, as validated in peptide nucleic acid clamping assays for oncogenic KRAS mutations. When deployed against infectious pathogens, uracil-rich peptide nucleic acids selectively inhibit viral replication—exemplified by human immunodeficiency virus-1 ribosomal frameshifting suppression via binding to adenine-thymine-rich regions in the gag-pol messenger ribonucleic acid hairpin [1] [5] [8]. Functionalization of uracil-containing peptide nucleic acids through "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition) permits modular attachment of fluorophores, cell-penetrating peptides, or endosomal escape domains, overcoming traditional delivery barriers while preserving nucleobase functionality [4] [6].
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.:
CAS No.: 1152-76-7
CAS No.: 3102-32-7